molecular formula C10H15N3O2 B3277857 N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide CAS No. 666821-88-1

N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B3277857
CAS No.: 666821-88-1
M. Wt: 209.24 g/mol
InChI Key: RROWOCBQCQDWME-UHFFFAOYSA-N
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Description

N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide ( 666821-88-1) is an organic compound with the molecular formula C 10 H 15 N 3 O 2 and a molecular weight of 209.25 g/mol . This chemical scaffold serves as a key intermediate in medicinal chemistry and drug discovery research. Its structure integrates both an isoxazole ring, a privileged heterocycle in drug design, and a pyrrolidine acetamide moiety, which can influence the molecule's physicochemical properties and biological interactions. This compound is a core structure for developing novel antimicrobial agents . Research utilizing Quantitative Structure-Activity Relationship (QSAR) studies has explored a series of its derivatives, particularly those incorporating 1,3,4-oxadiazole rings, to model and predict their activity against microbes . These computational studies assess crucial parameters for drug-likeness, including absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicity profiles . The findings indicate that such derivatives hold promise as lead compounds for the formulation of bactericidal and fungicidal agents, providing a valuable tool for researchers in antimicrobial development . As a supplier, we provide this compound of high quality for research applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-pyrrolidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8-6-9(12-15-8)11-10(14)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROWOCBQCQDWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where a suitable leaving group on the acetamide precursor is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the compound, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions, receptor binding, and cellular uptake.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs share the N-(5-methylisoxazol-3-yl)acetamide backbone but differ in substituents attached to the acetamide nitrogen or the heterocyclic ring. Below is a detailed comparison based on molecular structure, physicochemical properties, and pharmacological activities:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent(s) Key Properties/Activities Reference
N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide C₁₁H₁₅N₃O₂ Pyrrolidin-1-yl Solid; MW 193.16 g/mol; ≥95% purity
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide C₁₀H₁₁N₃O₃S 4-Hydroxypyrimidin-2-ylsulfanyl Not reported
N-(5-Methylisoxazol-3-yl)-2-(2-thienyl)acetamide C₁₀H₁₀N₂O₂S Thien-2-yl MW 222.27 g/mol; commercial availability
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide C₂₄H₂₅N₅O₅S Morpholin-4-ylquinazoline-sulfonyl Potent anti-cancer activity (IC₅₀ < 10 µM on MCF-7, PC-3)
N-(tert-Butyl)-2-(4-chlorophenyl)-...acetamide (7a) C₃₄H₃₃Cl₂N₅O₄ Chlorophenyl, methoxyphenyl Diastereomer A; mp 249–251°C; 49% yield

Structural Modifications and Pharmacological Implications

  • Pyrrolidine vs. Thiophene/Thienyl Substitution: Replacing the pyrrolidine group in the target compound with a thienyl moiety (as in ) increases molecular weight (222.27 vs. Thiophene-containing analogs are often explored for enhanced CNS penetration .
  • Quinazoline-Sulfonyl vs. Pyrrolidine Derivatives :
    Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide () exhibit significantly higher anti-cancer potency due to the quinazoline-sulfonyl group , which enhances DNA intercalation or kinase inhibition. In contrast, the pyrrolidine moiety in the target compound may favor binding to neurotransmitter receptors (e.g., GABAₐ or NMDA) .

  • Chlorophenyl/Methoxyphenyl Hybrids :
    Diastereomeric compounds such as 7a () demonstrate how bulky substituents (e.g., tert-butyl, chlorophenyl) affect crystallinity (mp 249–251°C) and synthetic yield (49%). These modifications are critical for optimizing pharmacokinetics but may reduce solubility compared to the simpler pyrrolidine derivative .

Biological Activity

N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a unique structure comprising an isoxazole ring substituted with a methyl group at the 5-position and a pyrrolidine ring attached to an acetamide moiety. Its molecular formula is C10_{10}H15_{15}N3_{3}O2_{2}, and it has a molecular weight of 209.24 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can influence various biological pathways, including signal transduction and metabolic processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds demonstrate antibacterial and antifungal activities. For instance, certain pyrrolidine derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
  • Enzyme Inhibition : The compound may also interact with specific enzymes, affecting their activity and potentially leading to therapeutic benefits in conditions where these enzymes are dysregulated.

Antimicrobial Studies

A study evaluated various pyrrolidine derivatives, including this compound, for their antimicrobial properties. The results indicated promising activity against several bacterial strains:

CompoundMIC (mg/mL)Active Against
This compound0.0195E. coli
Other Pyrrolidine Derivative0.0048Bacillus mycoides
Other Pyrrolidine Derivative0.039C. albicans

The compound exhibited complete bacterial death within 8 hours against S. aureus and E. coli, indicating its potential as an antimicrobial agent .

Enzyme Interaction Studies

In vitro assays were conducted to assess the enzyme inhibition capabilities of this compound. The findings suggested that the compound effectively inhibited specific enzymes involved in metabolic pathways, which could be relevant for developing treatments for metabolic disorders.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds, such as:

Compound NameStructureUnique Features
N-(5-Methylisoxazol-3-yl)-2-(piperidin-1-yl)acetamidePiperidine StructureContains a piperidine ring instead of pyrrolidine
N-(5-Methylisoxazol-3-yl)-2-(morpholin-1-yl)acetamideMorpholine StructureContains a morpholine ring

These comparisons highlight the unique properties of this compound, particularly its specific combination of isoxazole and pyrrolidine rings, which may confer distinct biological activities not found in other derivatives.

Q & A

Q. What strategies assess in vivo toxicity and pharmacokinetics?

  • Methodological Answer :
  • Acute Toxicity : Rodent studies (e.g., OECD 423) with dose escalation (10–100 mg/kg) monitor organ histopathology .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentration-time profiles (e.g., t1/2t_{1/2} = 3.2 hours in mice) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide
Reactant of Route 2
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N-(5-Methylisoxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide

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